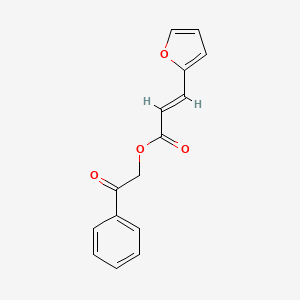

![molecular formula C13H14N2O4 B2652667 3-{[4-(2-hydroxyethoxy)phenyl]amino}-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 920874-84-6](/img/structure/B2652667.png)

3-{[4-(2-hydroxyethoxy)phenyl]amino}-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

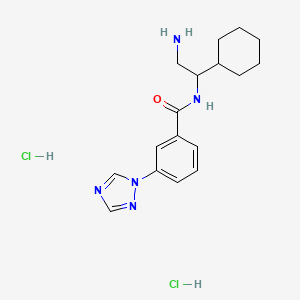

3-{[4-(2-hydroxyethoxy)phenyl]amino}-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C13H14N2O4 and its molecular weight is 262.265. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photoluminescent Materials

A series of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units have been synthesized, demonstrating strong photoluminescence and good solubility, making them suitable for electronic applications. The photochemical stability of these materials is notably higher than that of corresponding saturated polymers, indicating their potential in developing advanced photoluminescent materials for use in electronics (Beyerlein & Tieke, 2000).

Glycolic Acid Oxidase Inhibitors

Research into 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives has shown potent inhibitory effects on glycolic acid oxidase (GAO), highlighting their therapeutic potential in conditions associated with abnormal glycolate metabolism. These compounds exhibit concentration-dependent inhibition, with specific structural features essential for their activity (Rooney et al., 1983).

Heterocyclization for Drug Development

Studies have explored the three-component spiro heterocyclization of pyrrolediones, leading to the formation of complex heterocyclic structures with potential pharmacological applications. This synthetic approach enables the creation of compounds that could be evaluated for their drug efficacy and safety in various medical contexts (Salnikova et al., 2019).

Acetylcholinesterase Inhibitors

Compounds derived from pyrrolo1,2-abenzoxazin-1,5-(3aH)-dione and related structures have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme target in Alzheimer's disease treatment. These findings underscore the potential of such derivatives in developing new treatments for neurodegenerative diseases (Correa-Basurto et al., 2006).

Organic Electronics

The electrochemical polymerization of DPP derivatives has been studied, revealing differences in optical and electronic properties based on substitution patterns. Such insights are valuable for designing materials with specific electronic characteristics, important for applications in organic electronics and solar cells (Zhang et al., 2009).

Anti-Cancer Therapeutics

Pyrrole derivatives have been synthesized as inhibitors of protein kinases, showing potential as anti-cancer therapeutics. The mechanisms of action include binding with EGFR and VEGFR, indicating their application in cancer treatment through inhibition of critical signaling pathways (Kuznietsova et al., 2019).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-[4-(2-hydroxyethoxy)anilino]-1-methylpyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-15-12(17)8-11(13(15)18)14-9-2-4-10(5-3-9)19-7-6-16/h2-5,8,14,16H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDYCAUCLIAFDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C1=O)NC2=CC=C(C=C2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2652586.png)

![2-{1-[(1E)-2-(4-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid](/img/structure/B2652588.png)

![methyl 2-{[6-(3-fluorobenzenesulfonamido)-2-phenylquinolin-4-yl]oxy}acetate](/img/structure/B2652589.png)

![3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2652590.png)

![8-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2652594.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethan-1-one](/img/structure/B2652598.png)

![(1S,2R,3R,6S,7R)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2652601.png)

![ethyl 2-(3-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2652605.png)

![3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2652607.png)